
(R)-1-Aminopentan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Aminopentan-2-ol is a chiral amino alcohol with the molecular formula C5H13NO. It is an important intermediate in organic synthesis and is used in various chemical, biological, and industrial applications. The compound is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane backbone, making it a versatile building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions: ®-1-Aminopentan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding amino ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, ®-1-Aminopentan-2-ol can be produced via catalytic hydrogenation of the corresponding nitrile or imine. This process often employs a metal catalyst such as palladium on carbon (Pd/C) and is conducted under high pressure and temperature to achieve high yields.
化学反応の分析
Types of Reactions: ®-1-Aminopentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The amino group can be reduced to form the corresponding amine using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with a metal catalyst, NaBH4, or LiAlH4.
Substitution: SOCl2, phosphorus tribromide (PBr3), or other halogenating agents.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Halogenated compounds.
科学的研究の応用
®-1-Aminopentan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of pharmaceuticals and agrochemicals. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution processes.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Industry: ®-1-Aminopentan-2-ol is used in the production of surfactants, emulsifiers, and other specialty chemicals.
作用機序
The mechanism of action of ®-1-Aminopentan-2-ol depends on its specific application. In biochemical contexts, it can act as a substrate for enzymes, participating in enzymatic reactions that involve the transfer of amino or hydroxyl groups. The compound’s chiral nature allows it to interact selectively with other chiral molecules, influencing the outcome of stereoselective reactions.
Molecular Targets and Pathways:
Enzymes: ®-1-Aminopentan-2-ol can be a substrate for aminotransferases and dehydrogenases.
Pathways: It can participate in metabolic pathways involving amino alcohols and their derivatives.
類似化合物との比較
®-1-Aminopentan-2-ol can be compared with other similar compounds such as:
(S)-1-Aminopentan-2-ol: The enantiomer of ®-1-Aminopentan-2-ol, which has the opposite chiral configuration.
1-Amino-2-propanol: A shorter-chain amino alcohol with similar functional groups but different physical and chemical properties.
2-Amino-1-butanol: Another amino alcohol with a different carbon chain length and positional isomerism.
Uniqueness: ®-1-Aminopentan-2-ol is unique due to its specific chiral configuration, which imparts distinct stereochemical properties that are crucial in asymmetric synthesis and chiral resolution processes. Its versatility as a building block in various chemical reactions and its wide range of applications in different fields further highlight its importance.
特性
分子式 |
C5H13NO |
|---|---|
分子量 |
103.16 g/mol |
IUPAC名 |
(2R)-1-aminopentan-2-ol |
InChI |
InChI=1S/C5H13NO/c1-2-3-5(7)4-6/h5,7H,2-4,6H2,1H3/t5-/m1/s1 |
InChIキー |
ZRUPXAZUXDFLTG-RXMQYKEDSA-N |
異性体SMILES |
CCC[C@H](CN)O |
正規SMILES |
CCCC(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


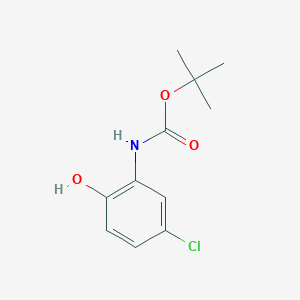



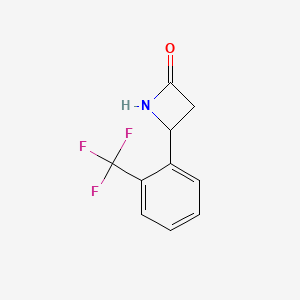
![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B13616874.png)
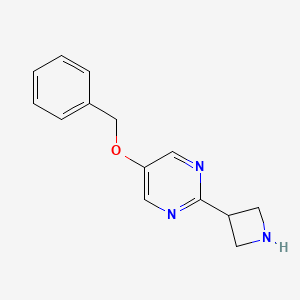

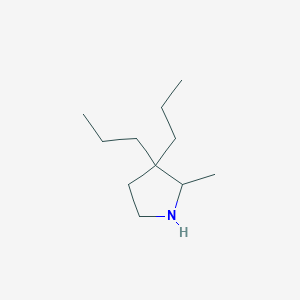
methoxy]carbonyl})amino}propanoic acid](/img/structure/B13616904.png)
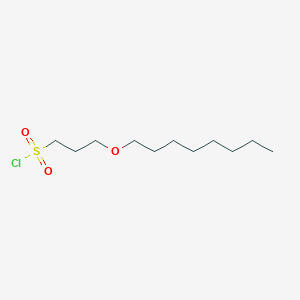
![1-[2-(Methylsulfonyl)phenyl]ethanamine](/img/structure/B13616938.png)
